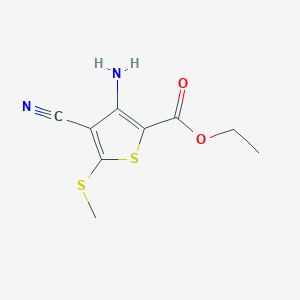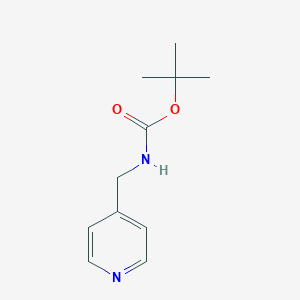
4-(Boc-aminomethyl)pyridine
Overview
Description
4-(Boc-aminomethyl)pyridine is a chemical compound with the molecular formula C11H16N2O2. It is a derivative of 4-(aminomethyl)pyridine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in organic synthesis to prevent unwanted reactions at the amino site. The compound appears as a white to light yellow solid and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Boc-aminomethyl)pyridine typically involves the reaction of 4-pyridinemethanamine with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as triethylamine. The general procedure includes dissolving di-tert-butyl dicarbonate and diphenylglycouril in ethanol, followed by the addition of 4-pyridinemethanamine. The mixture is stirred at room temperature for about 30 minutes .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Boc-aminomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under specific conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield 4-(aminomethyl)pyridine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products Formed:
Substitution Reactions: Products depend on the substituents introduced.
Deprotection Reactions: The primary product is 4-(aminomethyl)pyridine.
Scientific Research Applications
4-(Boc-aminomethyl)pyridine is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors, particularly copper amine oxidases.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Boc-aminomethyl)pyridine involves its role as a protected intermediate. The Boc group prevents the amino group from participating in unwanted reactions, allowing for selective modifications at other sites. Upon deprotection, the amino group can engage in various biochemical interactions, including enzyme inhibition .
Comparison with Similar Compounds
- 4-(aminomethyl)pyridine
- 4-(Boc-aminomethyl)pyridine-2-carboxylic acid
- 4-(tert-butoxycarbonylaminomethyl)-nicotinic acid
Comparison: this compound is unique due to its Boc-protected amino group, which provides stability and selectivity in synthetic reactions. This protection is not present in 4-(aminomethyl)pyridine, making the latter more reactive and less selective .
Properties
IUPAC Name |
tert-butyl N-(pyridin-4-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCFJDZVQLRYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363708 | |
| Record name | tert-Butyl [(pyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111080-65-0 | |
| Record name | 1,1-Dimethylethyl N-(4-pyridinylmethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111080-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(pyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



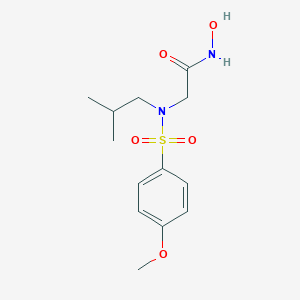
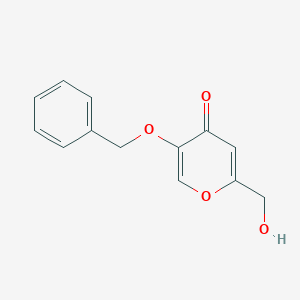
![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)
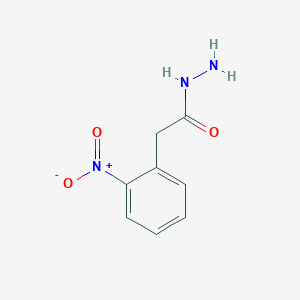
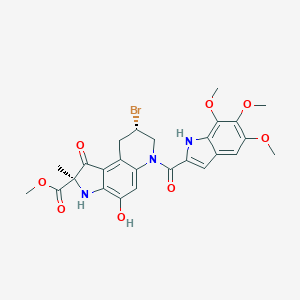

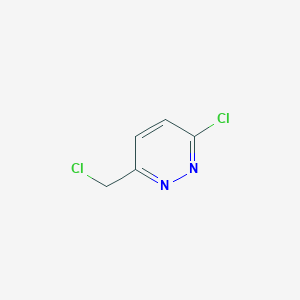
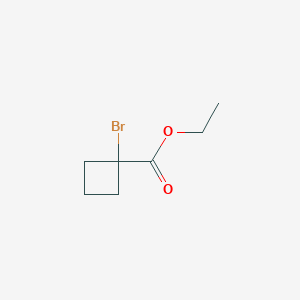
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B49044.png)

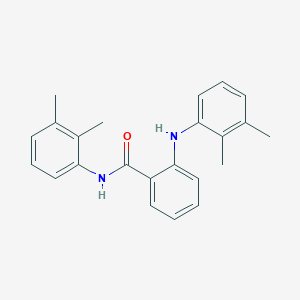
![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)
